molecular formula C10H12BrN B135576 2-(2-Bromophenyl)pyrrolidine CAS No. 129540-24-5

2-(2-Bromophenyl)pyrrolidine

Cat. No.: B135576
CAS No.: 129540-24-5
M. Wt: 226.11 g/mol
InChI Key: BSLGMIVYENBFFY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrrolidine is a synthetic organic compound belonging to the pyrrolidine family. It is characterized by a brominated phenyl substituent attached to a stable pyrrolidine ring. This structural feature imparts unique chemical reactivity, making it a valuable building block in organic chemistry. The presence of the pyrrolidine ring enhances the compound’s stability and bioactivity, rendering it a promising candidate for pharmaceutical applications .

Mechanism of Action

Target of Action

The primary targets of 2-(2-Bromophenyl)pyrrolidine are enzymes such as Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2 . ABAD is a key enzyme involved in the pathogenesis of Alzheimer’s disease and certain types of cancer . Bcl-2 is a protein that regulates cell death (apoptosis), and its dysregulation is implicated in various diseases, including cancers and autoimmune disorders .

Mode of Action

This compound interacts with its targets by modulating their activity. In the case of ABAD, it acts as a non-competitive inhibitor . This means that it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and making it less effective. The compound’s specific structure and functional groups enable it to interact effectively with the target enzyme .

Biochemical Pathways

It is known that pyrrolidine derivatives, which include this compound, exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound enhances its stability and bioactivity, which could potentially influence its pharmacokinetic properties .

Result of Action

The compounds derived from this compound exhibit potent inhibitory effects on target proteins . This suggests that they could form a novel class of inhibitors with potential efficacy against resistant mutations. The application of this compound in drug development signifies a crucial advancement in creating therapeutics for various debilitating conditions .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. It is known that the bromine moiety in the compound enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity . These features make this compound an intriguing compound for various research and development endeavors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)pyrrolidine typically involves organic reactions such as substitution and cyclization. One common method starts with the bromination of phenylpyrrolidine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents like methanol and reagents such as sodium borohydride and acetic acid .

Industrial Production Methods: Industrial production of this compound involves a multi-step synthesis process. The starting material, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole, is dissolved in methanol, and acetic acid is added. The solution is cooled, and sodium borohydride is added portionwise. The reaction mixture is then allowed to rise to room temperature, followed by extraction and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives with enhanced bioactivity and stability, making them suitable for pharmaceutical applications .

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)pyrrolidine
  • 2-(2-Fluorophenyl)pyrrolidine
  • 2-(2-Iodophenyl)pyrrolidine

Comparison: 2-(2-Bromophenyl)pyrrolidine is unique due to its brominated phenyl substituent, which enhances its reactivity and stability compared to similar compounds with different halogen substituents. This uniqueness makes it particularly valuable in medicinal chemistry for developing inhibitors with potent bioactivity .

Properties

IUPAC Name

2-(2-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLGMIVYENBFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391203
Record name 2-(2-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129540-24-5
Record name 2-(2-Bromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129540-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (compound 8; 393 mmol, 88 g) was dissolved in methanol (1300 mL), then the acetic acid (330 mL) was added and the solution cooled to −65° C. under a nitrogen atmosphere. Sodium borohydride (589 mmol, 22.28 g) was added portionwise over 1 hour. The reaction was stirred at −65° C. for 30 minutes, then the cooling bath was removed and the reaction mixture temperature was allowed to rise to room temperature. The bulk of the methanol was removed under vacuum then 5N HCl (950 mL) was added and the solution extracted with ether (2×500 mL). The aqueous solution was then basified with sodium hydroxide pellets (310 g) with ice-bath cooling, maintaining the reaction temperature less than 30° C. The basified aqueous was then extracted with ethyl acetate (3×800 mL), the combined organics washed with brine (800 mL), dried with sodium sulfate, evaporated and chromatographed on 1 Kg of silica gel eluting with 19:1 to 9:1 methylene chloride-ethanol to give 2-(2-bromophenyl)pyrrolidine (68.5 g).
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Quantity
22.28 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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